molecular formula C13H14FN5O B1531163 5-[2-Fluoro-4-(morpholin-4-yl)phenyl]-1,2,4-triazin-3-amine CAS No. 1235440-01-3

5-[2-Fluoro-4-(morpholin-4-yl)phenyl]-1,2,4-triazin-3-amine

Cat. No.: B1531163
CAS No.: 1235440-01-3
M. Wt: 275.28 g/mol
InChI Key: FMPYBFUPIBMFHW-UHFFFAOYSA-N
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Description

5-[2-Fluoro-4-(morpholin-4-yl)phenyl]-1,2,4-triazin-3-amine is a useful research compound. Its molecular formula is C13H14FN5O and its molecular weight is 275.28 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

5-[2-Fluoro-4-(morpholin-4-yl)phenyl]-1,2,4-triazin-3-amine plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound interacts with various enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with DNA-dependent protein kinase (DNA-PK), leading to the inhibition of DNA-PK autophosphorylation in cancer cell lines . This interaction highlights the potential of this compound in modulating enzyme activity and influencing biochemical pathways.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. In cancer cell lines, it acts as a potent inhibitor of DNA-PK activity, leading to the sensitization of cancer cells to anticancer agents and ionizing radiation . This indicates that this compound can significantly impact cellular functions and processes, making it a valuable tool in cancer research.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to DNA-PK, inhibiting its activity and preventing the autophosphorylation of this enzyme . This inhibition disrupts the DNA repair process in cancer cells, leading to increased sensitivity to anticancer treatments. Additionally, this compound may influence gene expression by modulating the activity of transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under various experimental conditions, maintaining its inhibitory effects on DNA-PK over extended periods

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At lower doses, it effectively inhibits DNA-PK activity without causing significant toxicity . At higher doses, toxic effects may be observed, including adverse impacts on normal cellular functions and potential organ damage. These findings underscore the importance of optimizing dosage levels to achieve therapeutic benefits while minimizing toxic effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound’s interaction with DNA-PK suggests its involvement in DNA repair pathways . Additionally, it may influence metabolic flux and metabolite levels by modulating the activity of key enzymes involved in cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound is likely transported via specific transporters and binding proteins that facilitate its uptake and distribution . Understanding the mechanisms of transport and distribution can provide insights into its localization and accumulation in target tissues.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. This compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . Its localization within the nucleus, for instance, is essential for its interaction with DNA-PK and subsequent inhibition of DNA repair processes.

Properties

IUPAC Name

5-(2-fluoro-4-morpholin-4-ylphenyl)-1,2,4-triazin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14FN5O/c14-11-7-9(19-3-5-20-6-4-19)1-2-10(11)12-8-16-18-13(15)17-12/h1-2,7-8H,3-6H2,(H2,15,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMPYBFUPIBMFHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC(=C(C=C2)C3=CN=NC(=N3)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14FN5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701191861
Record name 5-[2-Fluoro-4-(4-morpholinyl)phenyl]-1,2,4-triazin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701191861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1235440-01-3
Record name 5-[2-Fluoro-4-(4-morpholinyl)phenyl]-1,2,4-triazin-3-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1235440-01-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-[2-Fluoro-4-(4-morpholinyl)phenyl]-1,2,4-triazin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701191861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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